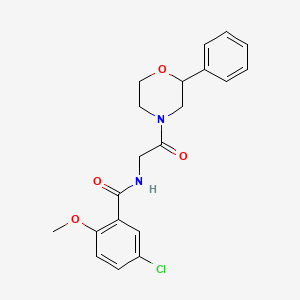

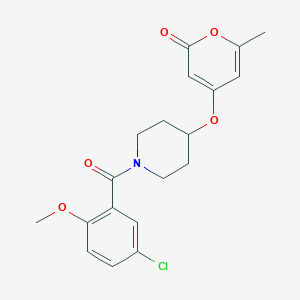

5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

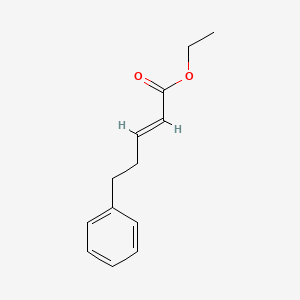

5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide is a complex organic compound . It has been reported as an intermediate in the synthesis of glyburide . It is also a metabolite of the antidiabetic, Glyburide .

Synthesis Analysis

The synthesis of 5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide has been reported . It can be synthesized from 5-Chloro-2-methoxybenzoic acid and 2-PhenylethylaMine .Molecular Structure Analysis

The molecular formula of this compound is C16H16ClNO2 . The molecular weight is 368.84 . The structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

This compound is an intermediate in the synthesis of glyburide . Glyburide is an antidiabetic medication used in the treatment of type 2 diabetes .Physical And Chemical Properties Analysis

The compound has a melting point of 209-214 °C (lit.) . It has a density of 1.4±0.1 g/cm^3 . The compound has 8 H bond acceptors and 3 H bond donors .Scientific Research Applications

Drug Development

This compound has been identified as an intermediate in the synthesis of glyburide , a medication used to treat type 2 diabetes . Its role in the synthesis process is crucial for the production of glyburide, which helps control blood sugar levels by increasing the release of insulin from the pancreas and decreasing the amount of glucose produced by the liver.

Chemical Building Block

As an organic building block, this compound provides a foundation for synthesizing a wide range of more complex molecules . Its reactive sites allow for further functionalization, making it a valuable starting material in organic synthesis and combinatorial chemistry experiments.

Mechanism of Action

Target of Action

It has been reported as an intermediate in the synthesis of glyburide , a drug used to treat type 2 diabetes. Glyburide primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release .

Mode of Action

Based on its role as an intermediate in the synthesis of glyburide , it can be inferred that it might interact with its targets in a similar manner as glyburide. Glyburide closes the ATP-sensitive potassium channels in the beta cells of the pancreas. This depolarizes the cell membrane and opens voltage-gated calcium channels, leading to an influx of calcium. The increased intracellular calcium stimulates the release of insulin .

Biochemical Pathways

As an intermediate in the synthesis of glyburide , it might be involved in the regulation of insulin secretion and glucose homeostasis.

Pharmacokinetics

As an intermediate in the synthesis of glyburide , it might share similar pharmacokinetic properties. Glyburide is well absorbed from the gastrointestinal tract and is extensively metabolized in the liver. It is excreted in urine and feces .

Result of Action

As an intermediate in the synthesis of glyburide , it might contribute to the therapeutic effects of glyburide, which include lowering blood glucose levels by stimulating insulin release .

properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4/c1-26-17-8-7-15(21)11-16(17)20(25)22-12-19(24)23-9-10-27-18(13-23)14-5-3-2-4-6-14/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXGZEHEFCFAMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

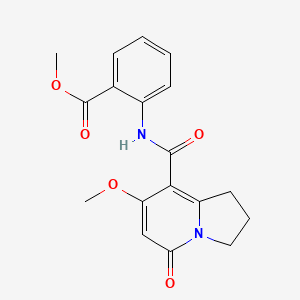

![5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2885358.png)

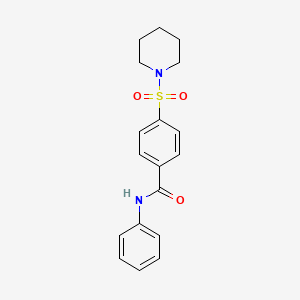

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2885373.png)

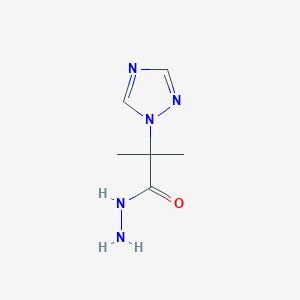

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-fluorophenyl)methanone](/img/structure/B2885378.png)